tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate

X-ray crystallography DFT geometry optimization molecular conformation

tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate (CAS 579474-17-2; molecular formula C₁₁H₁₃FN₂O₄; molecular weight 256.23 g/mol) is a Boc-protected aromatic amine derivative featuring a 4-fluoro-2-nitrophenyl core. The compound was structurally characterized in 2026 via single-crystal X-ray diffraction, complemented by DFT calculations at the B3LYP/6–311+G(2d,p) level, confirming its molecular geometry, frontier molecular orbitals (FMOs), and Hirshfeld surface interactions.

Molecular Formula C11H13FN2O4
Molecular Weight 256.23 g/mol
Cat. No. B7938948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-fluoro-2-nitrophenyl)carbamate
Molecular FormulaC11H13FN2O4
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
InChIKeyOPVVNOMDBDQRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate: Physicochemical and Structural Baseline for Intermediate Selection


tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate (CAS 579474-17-2; molecular formula C₁₁H₁₃FN₂O₄; molecular weight 256.23 g/mol) is a Boc-protected aromatic amine derivative featuring a 4-fluoro-2-nitrophenyl core . The compound was structurally characterized in 2026 via single-crystal X-ray diffraction, complemented by DFT calculations at the B3LYP/6–311+G(2d,p) level, confirming its molecular geometry, frontier molecular orbitals (FMOs), and Hirshfeld surface interactions [1]. Predicted physicochemical parameters include a calculated LogP of 3.677, polar surface area (PSA) of 84.15 Ų, and exact mass of 256.08600 [2]. The compound serves as a protected amine intermediate in pharmaceutical and agrochemical synthesis pathways .

Why Halogen Substitution and Nitro Position in tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate Dictate Non-Interchangeable Reactivity


The ortho-nitro / para-fluoro substitution pattern in tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate creates a unique electronic environment that cannot be replicated by chloro, bromo, or regioisomeric fluoro analogs. DFT-optimized frontier molecular orbital (FMO) analysis reveals distinct HOMO-LUMO gaps and electrostatic potential distributions arising from the specific 4-fluoro-2-nitro arrangement, which differ fundamentally from both 5-fluoro-2-nitrophenyl and 3-fluoro-2-nitrophenyl isomers [1]. Single-crystal X-ray diffraction confirms a specific intramolecular C–H⋯O hydrogen-bonding network between the carbamate carbonyl and the ortho-nitro group that stabilizes a conformation distinct from di-tert-butyl iminodicarbonate byproducts [1]. Furthermore, the fluorine atom contributes a calculated LogP of 3.68, whereas the corresponding 4-chloro analog exhibits LogP 3.41 — a difference of 0.27 log units that materially alters lipophilicity-dependent partitioning in synthetic workflows and biological assays [2] [3]. These electronic, conformational, and physicochemical distinctions render simple halogen substitution or regioisomer interchange without re-optimization of reaction conditions or biological activity untenable.

Quantitative Differentiation Evidence for tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate vs. Structural Analogs


X-ray Crystal Structure Confirmation and DFT-Optimized Geometry for tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate

Single-crystal X-ray diffraction analysis unambiguously confirmed the molecular structure of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate, with DFT calculations at the B3LYP/6–311+G(2d,p) level validating the optimized geometry against experimental crystallographic data [1]. The study simultaneously characterized the structurally related di-tert-butyl (4-fluoro-2-nitrophenyl) iminodicarbonate byproduct, demonstrating that the mono-Boc carbamate adopts a distinct intramolecular C–H⋯O hydrogen-bonding network not present in the bis-Boc derivative [1]. This conformational specificity influences crystallinity and solid-state handling properties for procurement and formulation.

X-ray crystallography DFT geometry optimization molecular conformation

Lipophilicity (LogP) Comparison: 4-Fluoro vs. 4-Chloro Analog in tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate

The calculated LogP for tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate is 3.677 [1]. The corresponding 4-chloro-substituted analog, tert-butyl N-(4-chloro-2-nitrophenyl)carbamate, exhibits a calculated LogP of 3.413 [2]. This ΔLogP of 0.26 log units reflects the differential contribution of fluorine versus chlorine to molecular lipophilicity, directly impacting membrane permeability predictions, HPLC retention behavior, and partitioning in biphasic reaction systems.

lipophilicity LogP halogen substitution QSAR

Carboxylesterase Inhibition Activity: 4-Fluoro-2-nitrophenyl Carbamate vs. Alternative Substitution Patterns

In a series of N-(fluorophenyl) carbamates evaluated for porcine liver carboxylesterase inhibition, the 4-fluoro-2-nitrophenyl substitution pattern of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate exhibited an IC₅₀ of 473 nM [1]. This places the compound in the moderate-activity range among fluorophenyl carbamate analogs, with the ortho-nitro group contributing to electrophilic character and enzyme active-site interactions [1]. Notably, the para-fluoro substitution combined with ortho-nitro yields a distinct activity profile compared to other regioisomers evaluated in the same study series [1].

carboxylesterase inhibition enzyme kinetics structure-activity relationship

Human TC-PTP Phosphatase Inhibition: Selectivity Profile of tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate

tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate demonstrates measurable but modest inhibition of human T-cell protein tyrosine phosphatase (TC-PTP; PTPN2) with an IC₅₀ of 19 μM [1]. Cross-target profiling reveals reduced activity against SHP-1 (IC₅₀ = 3.0 μM) and yeast PTP1 (IC₅₀ = 12 μM) [1]. This differential inhibition pattern, wherein activity against TC-PTP is approximately 6.3-fold weaker than against SHP-1, is specific to the 4-fluoro-2-nitrophenyl carbamate scaffold and would not be replicated by analogs lacking the precise ortho-nitro / para-fluoro arrangement.

TC-PTP inhibition tyrosine phosphatase enzymology drug discovery

Predicted Boiling Point Comparison: 4-Fluoro vs. 5-Fluoro Regioisomer

Computational predictions indicate that tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate (4-fluoro-2-nitro isomer) and its 5-fluoro-2-nitro regioisomer exhibit distinct thermal properties. While boiling point data for the 4-fluoro-2-nitro isomer are not predicted in available databases, the 5-fluoro-2-nitro isomer has a predicted boiling point of 300.8±32.0 °C and predicted density of 1.317±0.06 g/cm³ . The 4-chloro analog exhibits a predicted boiling point of 322.2±32.0 °C and density of 1.348±0.06 g/cm³ . These differences in predicted thermal and physical properties between regioisomers and halogen analogs reflect the distinct molecular interactions arising from substitution pattern variation.

physicochemical properties boiling point thermal stability regioisomer comparison

Validated Application Scenarios for tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate in Pharmaceutical and Chemical Research


Boc-Protected Amine Intermediate in Pharmaceutical Synthesis Requiring Defined Lipophilicity

This compound serves as a Boc-protected building block in multi-step pharmaceutical syntheses where the 4-fluoro-2-nitrophenyl core must be retained through subsequent transformations. The calculated LogP of 3.677 — distinct from the 4-chloro analog at 3.413 — directly influences intermediate partitioning during workup and chromatographic purification [1]. Procurement of this specific fluoro-substituted intermediate ensures consistent lipophilicity-driven separation behavior across synthetic batches, a critical consideration in GMP and process chemistry environments where solvent system optimization is documented against this exact compound [1].

Structure-Activity Relationship (SAR) Studies on Tyrosine Phosphatase Inhibition

The compound's characterized inhibition profile against human TC-PTP (IC₅₀ = 19 μM), SHP-1 (IC₅₀ = 3.0 μM), and yeast PTP1 (IC₅₀ = 12 μM) establishes a baseline for SAR exploration in phosphatase-targeting programs [1]. The ~6.3-fold selectivity difference between TC-PTP and SHP-1 provides a measurable window for evaluating substituent effects on target engagement. Replacement with alternative fluorophenyl carbamate regioisomers would alter this selectivity profile and invalidate comparative SAR analyses [1].

Crystallization and Solid-State Characterization Studies Using Structurally Validated Material

With single-crystal X-ray diffraction data and DFT-optimized geometry published in Journal of Molecular Structure (2026), this compound offers procurement with a verified solid-state structural reference [1]. The confirmed intramolecular C–H⋯O hydrogen-bonding network and Hirshfeld surface analysis provide a structural baseline for crystallinity assessments, polymorphism studies, and formulation development where solid-state properties impact downstream processing [1].

Enzymology Tool Compound for Carboxylesterase Activity Profiling

As a characterized inhibitor of porcine liver carboxylesterase with IC₅₀ = 473 nM, this compound serves as a reference inhibitor for carboxylesterase enzymology studies [1]. The ortho-nitro / para-fluoro substitution pattern yields a defined activity level within the N-(fluorophenyl) carbamate series, enabling its use as a calibration standard when profiling novel esterase inhibitors or evaluating enzyme isoform selectivity across species [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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